REACTION_CXSMILES
|
CC(O[Na])=O.[Cl:6][C:7]1[N:12]=[C:11]([Cl:13])[C:10]([CH2:14][CH2:15][CH3:16])=[C:9]([CH3:17])[N:8]=1>CCOC(C)=O.[Pd]>[Cl:6][C:7]1[N:12]=[CH:11][C:10]([CH2:14][CH2:15][CH3:16])=[C:9]([CH3:17])[N:8]=1.[Cl:13][C:11]1[C:10]([CH2:14][CH2:15][CH3:16])=[C:9]([CH3:17])[N:8]=[CH:7][N:12]=1.[CH3:17][C:9]1[N:8]=[CH:7][N:12]=[CH:11][C:10]=1[CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)O[Na]
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)CCC)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
25 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then hydrogenated at 50 psi overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C=N1)CCC)C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1CCC)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NC=N1)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(O[Na])=O.[Cl:6][C:7]1[N:12]=[C:11]([Cl:13])[C:10]([CH2:14][CH2:15][CH3:16])=[C:9]([CH3:17])[N:8]=1>CCOC(C)=O.[Pd]>[Cl:6][C:7]1[N:12]=[CH:11][C:10]([CH2:14][CH2:15][CH3:16])=[C:9]([CH3:17])[N:8]=1.[Cl:13][C:11]1[C:10]([CH2:14][CH2:15][CH3:16])=[C:9]([CH3:17])[N:8]=[CH:7][N:12]=1.[CH3:17][C:9]1[N:8]=[CH:7][N:12]=[CH:11][C:10]=1[CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)O[Na]
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)CCC)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
25 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then hydrogenated at 50 psi overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C=N1)CCC)C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1CCC)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NC=N1)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |